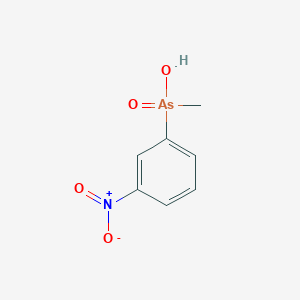
Methyl-(3-nitrophenyl)arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(3-nitrophenyl)arsinic acid: is an organoarsenic compound characterized by the presence of a methyl group, a nitrophenyl group, and an arsinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl-(3-nitrophenyl)arsinic acid typically involves the reaction of 3-nitrophenylarsinic acid with methylating agents under controlled conditions. One common method is the reaction of 3-nitrophenylarsinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-(3-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of methyl-(3-aminophenyl)arsinic acid.
Substitution: The arsinic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Methyl-(3-aminophenyl)arsinic acid.
Substitution: Various substituted arsinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl-(3-nitrophenyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for studying arsenic toxicity and metabolism.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the development of arsenic-based drugs for treating certain diseases. Its interactions with cellular components are of interest in pharmacological studies.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of methyl-(3-nitrophenyl)arsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. The nitrophenyl group may also contribute to the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Methylarsonic acid: Similar in structure but lacks the nitrophenyl group.
Arsinothricin: An organoarsenical antibiotic with a different functional group arrangement.
Dimethylarsinic acid: Contains two methyl groups instead of one.
Uniqueness: Methyl-(3-nitrophenyl)arsinic acid is unique due to the presence of both a nitrophenyl group and an arsinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7477-95-4 |
|---|---|
Formule moléculaire |
C7H8AsNO4 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
methyl-(3-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11) |
Clé InChI |
OBKKJWXXWWCALZ-UHFFFAOYSA-N |
SMILES canonique |
C[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



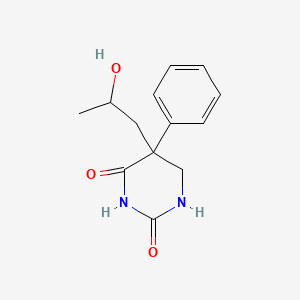
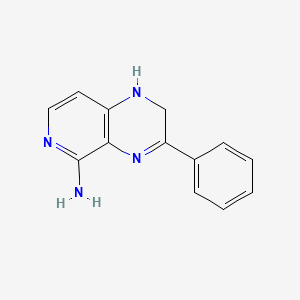
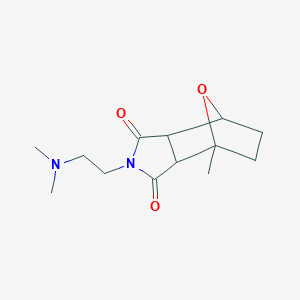


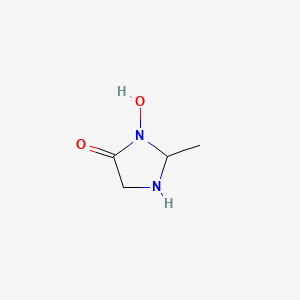
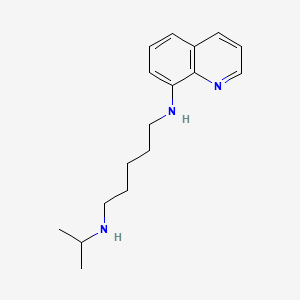
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
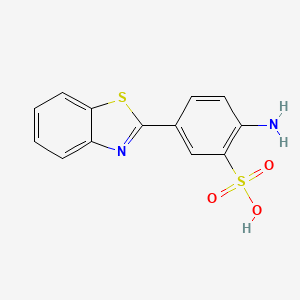


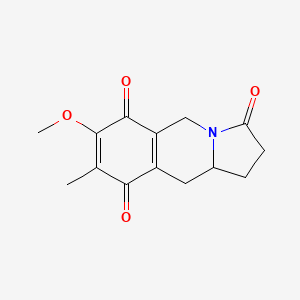
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)
